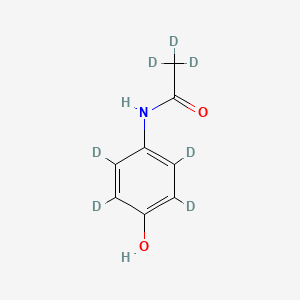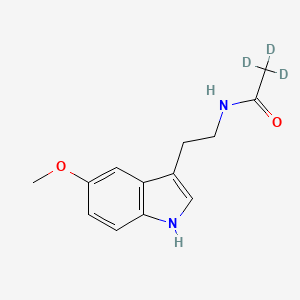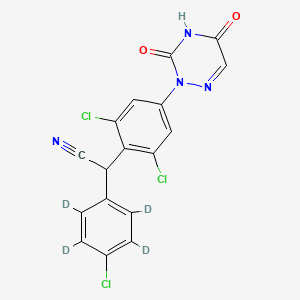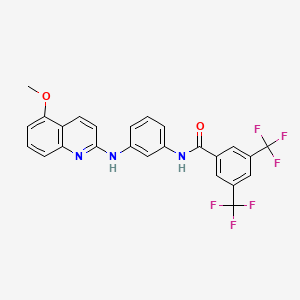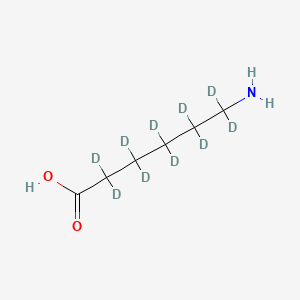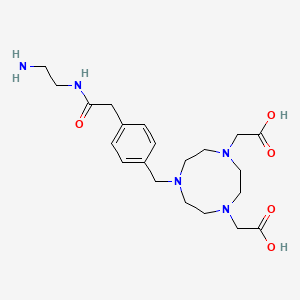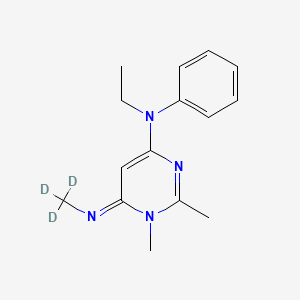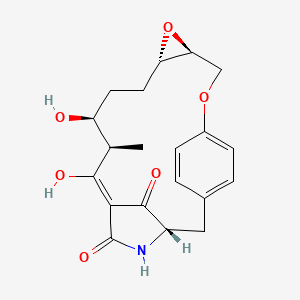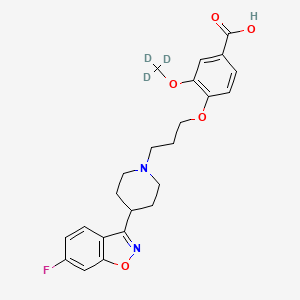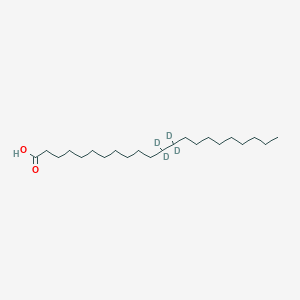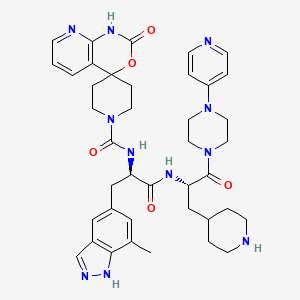
Fimasartan-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fimasartan-d6 is a deuterated form of fimasartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fimasartan-d6 involves the incorporation of deuterium atoms into the molecular structure of fimasartan. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated solvents or reagents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Scaling Up Reactions: The reactions used in the laboratory are scaled up to industrial levels, ensuring that the conditions are optimized for large-scale production.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and quality.
化学反応の分析
Types of Reactions
Fimasartan-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Fimasartan-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows researchers to study the metabolic pathways and pharmacokinetics of fimasartan with greater precision.
Drug Development: Understanding the behavior of this compound can aid in the development of new drugs with improved efficacy and safety profiles.
Biological Research: The compound can be used to study the interactions of angiotensin II receptor antagonists with biological systems, providing insights into their mechanisms of action.
作用機序
Fimasartan-d6 exerts its effects by binding to and antagonizing the angiotensin II type 1 receptor. This prevents the vasoconstrictive and pro-hypertensive actions of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.
類似化合物との比較
Fimasartan-d6 can be compared with other angiotensin II receptor antagonists, such as:
Losartan: Fimasartan has a higher potency and longer duration of action compared to losartan.
Valsartan: Fimasartan provides a more selective and insurmountable binding to the angiotensin II type 1 receptor.
Candesartan: Fimasartan has shown better efficacy in certain preclinical studies.
特性
分子式 |
C27H31N7OS |
|---|---|
分子量 |
507.7 g/mol |
IUPAC名 |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-bis(trideuteriomethyl)ethanethioamide |
InChI |
InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)/i3D3,4D3 |
InChIキー |
AMEROGPZOLAFBN-LIJFRPJRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C(=S)CC1=C(N=C(N(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC)C)C([2H])([2H])[2H] |
正規SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


